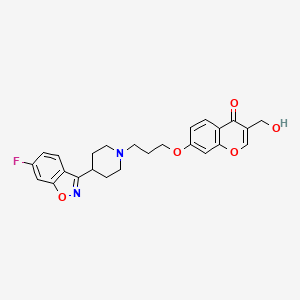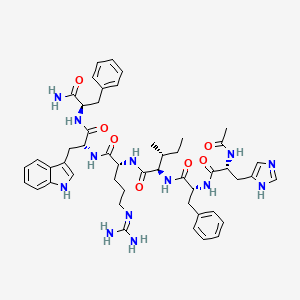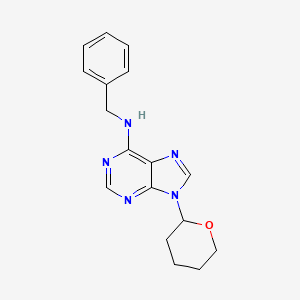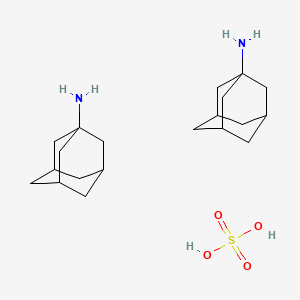
Sulfate d'amantadine
Vue d'ensemble
Description
Amantadine is an antiviral medicine that blocks the actions of viruses in your body . It is used to treat Parkinson’s disease and its symptoms, including dyskinesia (sudden uncontrolled movements) . It may be given alone or in combination with other medicines for Parkinson’s disease .
Synthesis Analysis
A method for preparing amantadine sulfate involves dissolving amantadine hydrochloride in distilled water, stirring, and dripping potassium sodium sulfate solution down . There are a large amount of white precipitates to separate out, drip and finish, suction filtration, washing, dry white powder solid .Molecular Structure Analysis
Amantadine has a unique pharmacological action that combines dopaminergic and glutamatergic properties . The aggregation and adsorption of amantadine and sodium dodecyl sulfate on the boron nitride nanotubes in an aqueous system were investigated, employing the classical molecular dynamics method .Chemical Reactions Analysis
The aggregation and adsorption of amantadine and sodium dodecyl sulfate on the boron nitride nanotubes in an aqueous system were investigated . In the presence of sodium dodecyl sulfate at critical micelle concentration, its effect on the aggregation of amantadine was enhanced onto boron nitride nanotube compared to just pure sodium dodecyl sulfate or amantadine on boron nitride nanotube .Physical And Chemical Properties Analysis
The aggregation and adsorption of amantadine and sodium dodecyl sulfate on the boron nitride nanotubes in an aqueous system were investigated, employing the classical molecular dynamics method . The aqueous system containing amantadine and sodium dodecyl sulfate was investigated by self-diffusion of the molecules, with particular emphasis on their center of mass mean square displacement .Applications De Recherche Scientifique
Agent neuroprotecteur dans la maladie de Parkinson
Le sulfate d'amantadine a été reconnu pour son potentiel thérapeutique dans la maladie de Parkinson. Il agit comme un agent neuroprotecteur en modulant le système dopaminergique et en bloquant les récepteurs NMDA, ce qui peut contribuer à réduire les symptômes tels que la bradykinésie et la rigidité .
Activité antivirale contre l'influenza A
Initialement développé comme un médicament antiviral, le this compound est efficace contre le virus de l'influenza A. Il inhibe la protéine virale M2, qui joue un rôle crucial dans la capacité du virus à infecter les cellules .
Traitement des réactions extrapyramidales induites par les médicaments
Le this compound est utilisé pour traiter les réactions extrapyramidales causées par certains médicaments. Ses propriétés dopaminergiques et anticholinergiques peuvent atténuer les symptômes tels que les réactions dystoniques aiguës .
Amélioration de l'agrégation et de l'adsorption en nanotechnologie
Des études récentes ont montré que le this compound peut améliorer l'agrégation et l'adsorption de molécules sur les nanotubes de nitrure de bore. Cette propriété est précieuse dans le domaine de la nanotechnologie pour créer des systèmes plus efficaces pour la délivrance de médicaments et d'autres applications .
Utilisation potentielle dans les troubles psychiatriques
Des essais cliniques et des recherches précliniques suggèrent que le this compound peut avoir un potentiel thérapeutique dans divers troubles psychiatriques, notamment la dépression, la schizophrénie et le trouble déficitaire de l'attention avec hyperactivité .
Application dans les matériaux pyroélectriques
Le this compound a été identifié comme un composant dans le développement de matériaux pyroélectriques. Ces matériaux sont essentiels pour la détection de température, la détection infrarouge et la récupération d'énergie dans les appareils portables .
Modulation de la réponse immunitaire dans la sclérose en plaques
Le this compound peut jouer un rôle dans la modulation de la réponse immunitaire chez les patients atteints de sclérose en plaques. Ses effets immunomodulateurs pourraient contribuer à la neuroprotection et à la gestion des symptômes dans la SEP .
Gestion de la douleur
Le composé a montré des promesses dans la gestion de la douleur, en particulier dans des affections comme la douleur cutanée. Sa capacité à interagir avec divers systèmes de neurotransmetteurs pourrait fournir une nouvelle approche de la thérapie de la douleur .
Mécanisme D'action
Target of Action
Amantadine Sulfate, also known as Amantadine Sulphate, has several primary targets that contribute to its therapeutic effects . These targets include:
In addition, three other targets could play a role to a lesser extent: NMDA receptors, 5-HT3 receptors, and potassium channels .
Mode of Action
The mode of action of Amantadine Sulfate is multifaceted due to its interaction with multiple targets. It is believed to increase the synthesis and release of dopamine, possibly inhibiting dopamine uptake . It also acts as an antagonist of the NMDA-type glutamate receptor . The antiviral mechanism of Amantadine Sulfate appears to prevent the release of infectious viral nucleic acid into the host cell by blocking the viral protein M2 ion channel .
Biochemical Pathways
Amantadine Sulfate’s interaction with its targets affects various biochemical pathways. By increasing dopamine release, it influences the dopaminergic pathways, which are crucial for motor control and reward systems. Its antagonistic effect on NMDA receptors impacts glutamatergic signaling, involved in learning and memory .
Pharmacokinetics
Amantadine Sulfate exhibits good bioavailability with 86–90% of the drug being absorbed after oral administration . It has a protein binding of 67% and undergoes minimal metabolism, mostly to acetyl metabolites . The elimination half-life of Amantadine Sulfate ranges from 10–31 hours, and it is primarily excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of Amantadine Sulfate’s action are diverse due to its multiple targets. Its influence on dopamine release can lead to improved motor control, particularly relevant in the treatment of Parkinson’s disease . Its antiviral activity against influenza A virus is achieved by preventing the release of viral genetic material into the host cytoplasm .
Action Environment
The action, efficacy, and stability of Amantadine Sulfate can be influenced by various environmental factors. For instance, its renal excretion means that kidney function can impact the drug’s elimination from the body . Furthermore, factors such as pH can influence the ionization state of Amantadine Sulfate, potentially affecting its absorption and interaction with targets.
Safety and Hazards
Amantadine has a mild side-effect profile. Common neurological side effects include drowsiness, light-headedness, dizziness, and confusion . Because of its effects on the central nervous system, it should only be combined cautiously with additional CNS stimulants or anticholinergic drugs . Amantadine is contraindicated in persons with end stage kidney disease, given that the drug is cleared by the kidneys .
Orientations Futures
Considering amantadine’s affinities in vitro and the expected concentration at targets at therapeutic doses in humans, the following primary targets seem to be most plausible: aromatic amino acids decarboxylase, glial-cell derived neurotrophic factor, sigma-1 receptors, phosphodiesterases, and nicotinic receptors . Based on published clinical studies, traumatic brain injury, fatigue [e.g., in multiple sclerosis (MS)], and chorea in Huntington’s disease should be regarded potential, encouraging indications .
Analyse Biochimique
Biochemical Properties
Amantadine Sulfate interacts with various enzymes, proteins, and other biomolecules. It acts as a weak antagonist of the NMDA-type glutamate receptor, increases dopamine release, and blocks dopamine reuptake . This suggests that Amantadine Sulfate plays a role in modulating neurotransmitter activity in the brain .
Cellular Effects
Amantadine Sulfate has a variety of effects on cells and cellular processes. It has been shown to influence cell function by impacting cell signaling pathways and gene expression . For instance, it can cause changes in the activity of dopamine, a key neurotransmitter involved in the regulation of movement and emotion . This is particularly relevant in the context of its use in treating Parkinson’s disease .
Molecular Mechanism
The molecular mechanism of action of Amantadine Sulfate is multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it acts as an antagonist of the influenza virus A M2 proton channel, which prevents endosomal escape (i.e., the release of viral genetic material into the host cytoplasm) . In the context of Parkinson’s disease, it likely increases the synthesis and release of dopamine, possibly inhibiting dopamine uptake .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amantadine Sulfate can change over time. For instance, it has been associated with improvement of consciousness in patients with persisting coma after five days of treatment
Metabolic Pathways
Amantadine Sulfate is involved in several metabolic pathways. It is metabolized to a small extent (5–15%) by acetylation and is mainly excreted (90%) unchanged in urine by kidney excretion
Transport and Distribution
Amantadine Sulfate is well absorbed orally from the gastrointestinal tract
Subcellular Localization
Given its known interactions with various cellular components such as the NMDA-type glutamate receptor and the influenza virus A M2 proton channel , it is likely that it localizes to specific compartments or organelles within the cell where these components are present
Propriétés
IUPAC Name |
adamantan-1-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H17N.H2O4S/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h2*7-9H,1-6,11H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWTWSQFJLXGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953416 | |
| Record name | Sulfuric acid--adamantan-1-amine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31377-23-8 | |
| Record name | Amantadine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031377238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--adamantan-1-amine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMANTADINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9921T5P019 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does amantadine sulfate exert its antiparkinsonian effects?
A1: Amantadine sulfate primarily acts by increasing dopamine levels in the brain. [] It achieves this through two main mechanisms: stimulating the release of dopamine from nerve terminals and inhibiting the reuptake of dopamine, allowing it to remain active for longer periods. []
Q2: Does amantadine sulfate interact with NMDA receptors?
A2: Yes, research suggests that amantadine sulfate exhibits some anticholinergic effects by inhibiting N-methyl-D-aspartate (NMDA) receptors. [, ] This inhibition reduces NMDA receptor-mediated stimulation of acetylcholine, potentially contributing to its antihyperalgesic effects. []
Q3: What is the role of amantadine sulfate in treating traumatic brain injury (TBI)?
A3: While the exact mechanisms are still under investigation, studies suggest that amantadine sulfate might offer neuroprotection in TBI by mitigating glutamate excitotoxicity. [] By potentially reducing excessive glutamate activity, amantadine sulfate may help protect neurons from damage after TBI.
Q4: How does amantadine sulfate affect consciousness recovery after TBI?
A4: Research indicates that amantadine sulfate treatment might be associated with faster recovery of consciousness in TBI patients. [, , , ] One study observed a higher chance of regaining consciousness (measured by the Glasgow Coma Scale) in patients treated with amantadine sulfate compared to those who received only standard care. []
Q5: What is the molecular formula and weight of amantadine sulfate?
A5: Amantadine sulfate has the molecular formula (C10H17N)2•H2SO4 and a molecular weight of 388.5 g/mol. []
Q6: Are there any specific concerns regarding the material compatibility of amantadine sulfate?
A6: While the provided research does not extensively detail material compatibility, it highlights the successful formulation of amantadine sulfate for intravenous infusion, indicating compatibility with standard intravenous solutions. [, , ] Further research might be needed to fully evaluate its compatibility with a wider range of materials.
Q7: How does the pharmacokinetic profile of amantadine sulfate differ between its hydrochloride and sulfate forms?
A7: Amantadine sulfate is reported to have more stable pharmacokinetic parameters compared to amantadine hydrochloride. [] This suggests more predictable absorption, distribution, metabolism, and excretion, potentially leading to more consistent therapeutic effects.
Q8: Does amantadine sulfate influence color vision in Parkinson's disease patients?
A8: One study found that amantadine sulfate treatment did not significantly impact color vision in Parkinson's disease patients, as measured by the Farnsworth-Munsell 100-Hue test. [] This suggests that amantadine sulfate's effects on dopaminergic pathways in the visual system might differ from its impact on the basal ganglia, which are primarily involved in motor control.
Q9: Are there any known toxicological concerns associated with amantadine sulfate?
A9: Amantadine sulfate, like many medications, can have side effects. While the provided research focuses primarily on its therapeutic potential, some studies mention potential adverse effects, including corneal oedema and potential for drug interactions. [, ]
Q10: Have any specific drug delivery strategies been investigated for amantadine sulfate?
A10: The research primarily focuses on intravenous and oral administration of amantadine sulfate. [, , ] Further research is needed to explore targeted drug delivery approaches that could potentially enhance its efficacy and minimize off-target effects.
Q11: What analytical methods are commonly employed to characterize and quantify amantadine sulfate?
A11: Capillary gas chromatography, often coupled with mass spectrometry, is a widely used technique for determining amantadine sulfate concentration in various matrices, including pharmaceutical formulations. [] This method provides high sensitivity and selectivity for accurate quantification.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



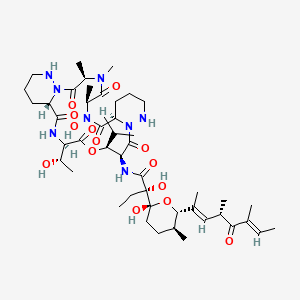
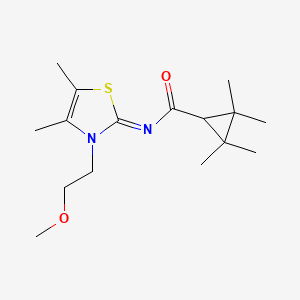
![2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B1664756.png)
![(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B1664757.png)


